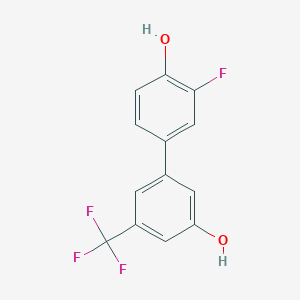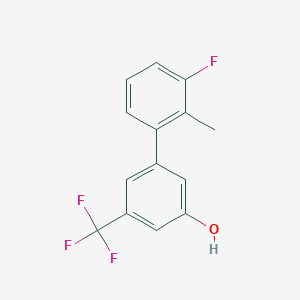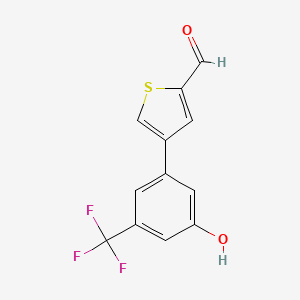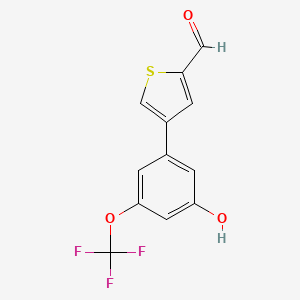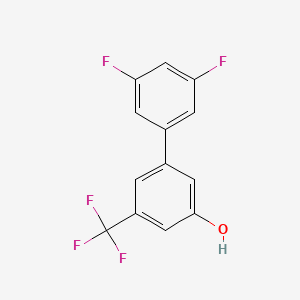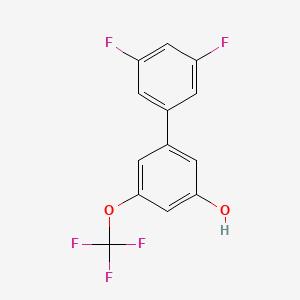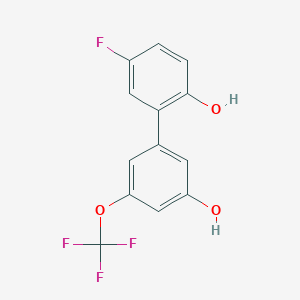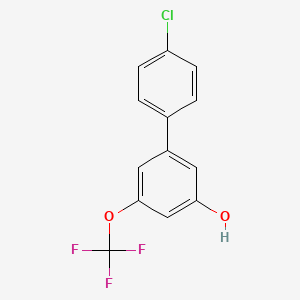
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% (5-CFM-95) is a phenolic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white crystalline solid with a melting point of 168-170°C and a molecular weight of 311.8 g/mol. 5-CFM-95 is soluble in methanol, ethanol, and acetone, and is insoluble in water. This compound has been studied for its biochemical, physiological, and pharmacological effects, and is widely used in laboratory experiments due to its advantageous properties.
Scientific Research Applications
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% has been used extensively in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in electrochemical reactions, and as a probe in spectroscopic studies. It has also been used to study the effect of trifluoromethyl substituents on the reactivity of organic compounds. In addition, it has been used in the synthesis of other compounds, such as 4-chloro-3-trifluoromethoxy-cinnamic acid.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% is still not fully understood. However, it is believed that the trifluoromethyl substituents on the molecule increase the electron density of the molecule, which makes it more reactive. This increased reactivity allows the molecule to undergo various reactions, such as electrophilic aromatic substitution and nucleophilic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it has been shown to have antifungal activity against certain species of fungi, and it has also been shown to inhibit the growth of certain bacteria. In addition, it has been shown to have antioxidant activity, which suggests that it may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% has several advantages for laboratory experiments. It is a stable compound that is not easily oxidized or degraded. In addition, it is soluble in common organic solvents and has a high melting point. However, it is insoluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for the study of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95%. One potential direction is to further study its biochemical and physiological effects. It is also possible to study the effects of different substituents on the molecule, such as halogens or other functional groups, to see how they affect the reactivity of the molecule. Additionally, it may be possible to use 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% in the synthesis of other compounds, such as pharmaceuticals. Finally, it may be possible to use 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% in the development of new catalysts or reagents for organic synthesis.
Synthesis Methods
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with trifluoroacetic anhydride in anhydrous conditions to form 4-chloro-3-trifluoromethoxy-phenol. The second step involves the reaction of this intermediate with excess sodium hydroxide in methanol to form 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95%. The reaction is carried out at room temperature and the yield is typically 95%.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-3-1-8(2-4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIPRLIJCSSOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686577 |
Source


|
| Record name | 4'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-77-6 |
Source


|
| Record name | 4'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

